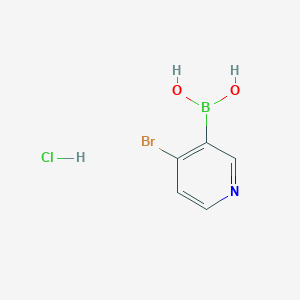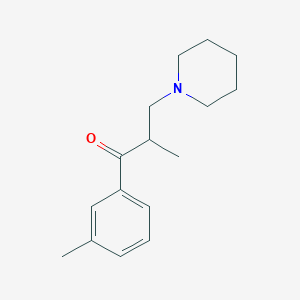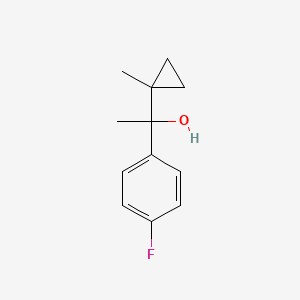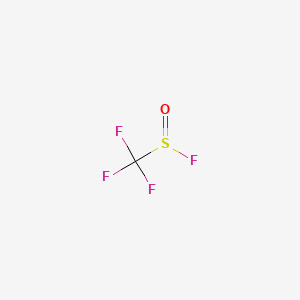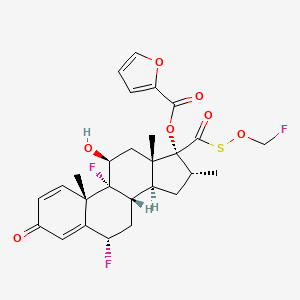
Thio-oxy Fluoro Fluticasone Furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thio-oxy Fluoro Fluticasone Furoate is a synthetic glucocorticoid used primarily for its potent anti-inflammatory and vasoconstrictive properties. It is commonly administered as an inhaled corticosteroid for the treatment of asthma and chronic obstructive pulmonary disease (COPD), as well as a nasal spray for managing allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thio-oxy Fluoro Fluticasone Furoate involves multiple steps, starting from the base steroid structure. The process typically includes:
Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.
Thioester Formation: Formation of the thioester linkage at the 17-carbon position.
Furoate Esterification: Esterification with furoic acid at the C-17α position
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. The process involves:
Purification: Use of advanced purification techniques to ensure high purity of the final product.
Refluxing: Refluxing in diethylamine to decompose intermediates and form the thioic acid
Chemical Reactions Analysis
Types of Reactions: Thio-oxy Fluoro Fluticasone Furoate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Substitution reactions involving the fluorine atoms
Common Reagents and Conditions:
Dimethylthiocarbamoyl Chloride: Used for thioester formation.
Diethylamine: Used in refluxing to decompose intermediates
Major Products: The major products formed from these reactions include various fluorinated and thioesterified steroids, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Thio-oxy Fluoro Fluticasone Furoate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying fluorination and thioesterification reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Widely used in the treatment of asthma, COPD, and allergic rhinitis due to its potent anti-inflammatory properties
Industry: Utilized in the development of advanced corticosteroid formulations for respiratory diseases
Mechanism of Action
Thio-oxy Fluoro Fluticasone Furoate exerts its effects by binding to glucocorticoid receptors (GRs) in the cytoplasm of target cells. Upon binding, the compound undergoes conformational changes, leading to its translocation into the cell nucleus. Inside the nucleus, it interacts with glucocorticoid response elements (GREs) on DNA, modulating the transcription of anti-inflammatory genes and suppressing pro-inflammatory gene expression .
Comparison with Similar Compounds
Fluticasone Propionate: Another glucocorticoid with similar anti-inflammatory properties but different esterification at the C-17α position.
Budesonide: A glucocorticoid with a different chemical structure but similar therapeutic uses
Uniqueness: Thio-oxy Fluoro Fluticasone Furoate is unique due to its enhanced binding affinity to glucocorticoid receptors and its specific esterification with furoic acid, which provides improved potency and reduced systemic activity compared to other glucocorticoids .
Properties
Molecular Formula |
C27H29F3O7S |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethoxysulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29F3O7S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)38-36-13-28)37-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 |
InChI Key |
PCBSKDOYKOFXJQ-VLSRWLAYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SOCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SOCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


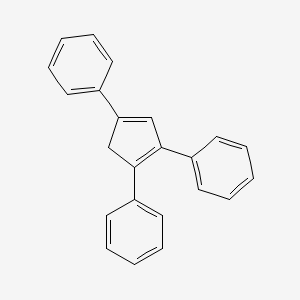
![2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
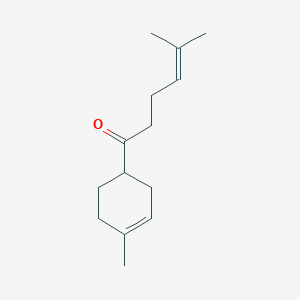

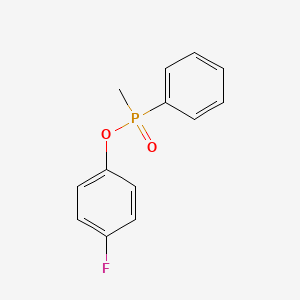
![(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
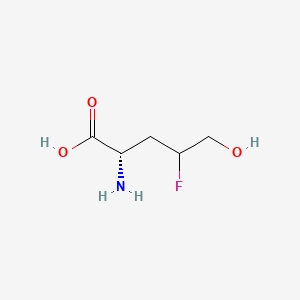
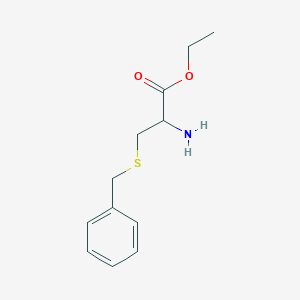
![(4aR,4bS,5S,6aS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-9-oxa-7-aza-pentaleno[2,1-a]phenanthren-2-one](/img/structure/B13407620.png)
